![molecular formula C4H2Cl3NS B018410 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole CAS No. 105315-40-0](/img/structure/B18410.png)
2,4-Dichloro-5-(chloromethyl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-(chloromethyl)-1,3-thiazole (DCCT) is a synthetic compound that has been widely used in the scientific research community for its various applications. It is a colorless solid with a melting point of 76-78°C. It is insoluble in water, but soluble in organic solvents. DCCT has been used in a variety of scientific applications, including as a reagent in organic synthesis, a catalyst for various reactions, and as a biochemical and physiological research tool. In
Scientific Research Applications
Building Block for Synthesis
2,4-Dichloro-5-(chloromethyl)thiazole is used as a building block for synthesis . This means it can be used to create a variety of other complex molecules in the field of organic chemistry.
Antimicrobial Drug Development
Thiazoles, the class of compounds that 2,4-dichloro-5-(chloromethyl)thiazole belongs to, have been found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug .
Antiretroviral Drug Development
Thiazoles are also found in Ritonavir, an antiretroviral drug used in the treatment of HIV .
Antifungal Drug Development
Abafungin, an antifungal drug, also contains a thiazole ring .
Antineoplastic Drug Development
Thiazoles are found in Bleomycine and Tiazofurin, which are antineoplastic drugs used in cancer treatment .
Trypanocidal Activity
Compounds with a 1,3-thiazole ring, like 2,4-dichloro-5-(chloromethyl)thiazole, have shown trypanocidal activity, meaning they can kill Trypanosoma brucei, the parasite that causes African sleeping sickness .
Antioxidant, Analgesic, and Anti-inflammatory Activities
Thiazole derivatives have been found to exhibit antioxidant, analgesic, and anti-inflammatory activities .
Neuroprotective Activities
Thiazole derivatives have also been found to exhibit neuroprotective activities, which means they can protect nerve cells against damage, degeneration, or impairment of function .
Mechanism of Action
Target of Action
2,4-Dichloro-5-(chloromethyl)thiazole, also known as 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole or 5-CHLOROMETHYL-2,4-DICHLOROTHIAZOLE, is a compound that belongs to the class of thiazoles . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant
Mode of Action
It is known that the biological outcomes of thiazoles are greatly affected by the substituents on a particular position of the thiazole ring .
Biochemical Pathways
Thiazoles are known to induce biological effects through various targets .
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Action Environment
It is known that thiazole is a clear pale yellow liquid with a boiling point of 116–118°c and specific gravity 12 .
properties
IUPAC Name |
2,4-dichloro-5-(chloromethyl)-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl3NS/c5-1-2-3(6)8-4(7)9-2/h1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBHZGJGUZLJOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(S1)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl3NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546393 |
Source
|
Record name | 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | |
CAS RN |
105315-40-0 |
Source
|
Record name | 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.